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Introduction

Lanicemine (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate
(NMDA) receptor antagonist that was investigated as a rapid-acting antidepressant for
treatment-resistant depression (TRD).[1] Unlike the more robust NMDA receptor antagonist
ketamine, lanicemine was developed with the hypothesis that its lower trapping properties
would result in a more favorable side-effect profile, particularly regarding psychotomimetic and
dissociative effects.[1][2] While early clinical studies showed promise, the development of
lanicemine for TRD was ultimately discontinued by AstraZeneca in 2013 after failing to meet
its primary efficacy endpoints in a pivotal Phase IIb clinical trial.[1][3]

These application notes provide a comprehensive overview of the clinical investigation of
lanicemine as an adjunctive therapy in TRD, detailing its mechanism of action,
pharmacokinetic profile, and a summary of key clinical trial data and protocols.

Mechanism of Action

Lanicemine functions as a non-competitive, voltage-dependent antagonist at the NMDA
receptor, binding within the ion channel pore.[4] The "low-trapping" characteristic of lanicemine
refers to its rapid dissociation rate from the NMDA receptor channel.[4] This is in contrast to
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ketamine, which has a slower off-rate.[5] The proposed mechanism for the antidepressant
effects of NMDA receptor antagonists involves the modulation of glutamatergic signaling,
leading to synaptogenesis and neuroplasticity.[6] By blocking NMDA receptors, these
compounds are thought to disinhibit downstream signaling pathways, resulting in the release of
brain-derived neurotrophic factor (BDNF) and subsequent upregulation of a-amino-3-hydroxy-
5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6]

Caption: Proposed signaling pathway of Lanicemine.

Pharmacokinetics and Metabolism

Lanicemine is a low-clearance compound primarily eliminated through urinary excretion.[7]
Following intravenous infusion, it is the major circulating component in plasma.[7] The
pharmacokinetic profile of lanicemine is best described by a two-compartment model with
zero-order input and first-order elimination.[8]

Table 1: Pharmacokinetic Parameters of Lanicemine

Parameter Value Reference

Systemic Clearance (CL) 9.43 L/h [8]

Central Compartment Volume

o 106 L [8]
of Distribution (V1)
Peripheral Volume of
o 473 L [8]
Distribution (V2)
Intercompartmental Clearance
75.7 L/h [8]
Q
Terminal Half-life (T1/2) 9 to 16 hours [9]

Metabolism of lanicemine results in several metabolites, with an O-glucuronide conjugate
being the most abundant in excreta.[7]

Clinical Trials in Treatment-Resistant Depression
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The clinical development of lanicemine for TRD involved several key studies, with conflicting

outcomes that ultimately led to its discontinuation for this indication.

Key Clinical Trial Data

Table 2: Summary of Key Phase llb Clinical Trials of Adjunctive Lanicemine in TRD

Treatmen  Dosing Primary Referenc
Study N . ; Outcome
t Arms Regimen Endpoint e
Significant
improveme
) ) Change in ntin
Lanicemine 3 )
) MADRS depressive
100 mg, intravenou
) ] ] ) total score symptoms
Study 9 152 Lanicemine s infusions i [10]
from with both
150 mg, per week ) ) )
baselineto  lanicemine
Placebo for 3 weeks
week 3 doses
compared
to placebo.
15 Neither
] ] intravenou Change in lanicemine
Lanicemine _ _
s infusions MADRS dose was
50 mg, .
] ] over 12 total score superior to
Study 31 302 Lanicemine ) [10][11]
weeks from placebo in
100 mg, ) ) )
(decreasin baselineto  reducing
Placebo i
g week 6 depressive
frequency) symptoms.

Experimental Protocols

Below are the generalized experimental protocols for the key Phase llb clinical trials of

lanicemine in TRD.

1. Patient Population:

¢ Inclusion Criteria:
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o Adults aged 18-70 years.[10]
o Diagnosis of single episode or recurrent Major Depressive Disorder (MDD).[10]

o History of inadequate response to at least one antidepressant treatment in the current
episode.[3]

o Ongoing treatment with an allowed antidepressant for at least four weeks prior to
screening.[10]

Exclusion Criteria:
o History of psychosis or bipolar disorder.
o Substance use disorder within the past year.
o Significant suicidal ideation.
. Study Design:
Randomized, double-blind, placebo-controlled, parallel-arm studies.[10][11]

Patients were randomized to receive intravenous infusions of lanicemine or saline placebo
as an adjunct to their ongoing antidepressant medication.[10][11]

. Dosing and Administration:
Lanicemine was administered as an intravenous infusion.[10][11]
Dosages investigated included 50 mg, 100 mg, and 150 mg per infusion.[10][11]

The frequency and duration of infusions varied between studies, for example, three times a
week for three weeks in Study 9, and a total of 15 infusions over 12 weeks with decreasing
frequency in Study 31.[10]

. Efficacy and Safety Assessments:

Primary Efficacy Endpoint: Change from baseline in the Montgomery-Asberg Depression
Rating Scale (MADRS) total score.[10][11]
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e Secondary Efficacy Endpoints:

o

Response and remission rates.[11]

[¢]

Changes in the Clinical Global Impression (CGlI) scale.[11]

Quick Inventory of Depressive Symptomatology Self-Report (QIDS-SR) score.[11]

[¢]

[e]

Sheehan Disability Scale (SDS) score.[11]
o Safety Assessments:
o Monitoring of adverse events.[12]
o Vital signs, physical examinations, and clinical laboratory evaluations.[2]

o Assessment of dissociative and psychotomimetic effects, often using the Clinician-
Administered Dissociative States Scale (CADSS).[12]
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Clinical Trial Workflow
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Caption: Generalized workflow for Lanicemine clinical trials.

Safety and Tolerability

Lanicemine was generally well-tolerated in clinical trials.[3][11] The most commonly reported
adverse event was dizziness, which appeared to be dose-related.[2][12] Importantly,
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lanicemine was associated with minimal psychotomimetic and dissociative side effects
compared to ketamine.[1][2] In one study, while 8% of patients in the 100 mg lanicemine group
reported dissociative symptoms compared to 4% in the placebo group, only a very small
percentage had high scores on the Clinician-Administered Dissociative States Scale (CADSS).
[12]

Table 3: Key Safety Findings

Adverse Event Frequency Note Reference

Dose-related and

Dizziness Most common ) [2][12]
transient.

Dissociative Significantly lower

Low ) ) [12]
Symptoms than with ketamine.
Psychotomimetic o A key differentiator

Minimal ] [11[2]
Effects from ketamine.

Conclusion and Future Directions

The investigation of lanicemine as an adjunctive therapy for treatment-resistant depression
provides valuable insights into the therapeutic potential and challenges of targeting the NMDA
receptor. While the initial promise of a rapid-acting antidepressant with a favorable safety
profile was not realized in pivotal trials, the research highlighted the complexities of drug
development for TRD. Post-hoc analyses of the failed Study 31 suggested that patient
characteristics, such as baseline depression severity, and trial design elements may have
influenced the outcome, indicating that high placebo response rates can be a significant hurdle
even in studies of treatment-refractory populations.[10]

For researchers and drug development professionals, the story of lanicemine underscores the
importance of robust clinical trial design and patient stratification in the pursuit of novel
antidepressants. Future research in this area may focus on identifying biomarkers to predict
response to NMDA receptor modulators and exploring alternative dosing strategies or patient
populations that may benefit from this class of compounds. The development of other NMDA
receptor antagonists with different pharmacological profiles continues, building on the lessons
learned from compounds like lanicemine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Lanicemine as an
Adjunctive Therapy in Treatment-Resistant Depression]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1674462#lanicemine-as-an-adjunctive-
therapy-in-treatment-resistant-depression|]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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